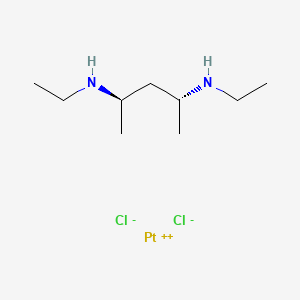![molecular formula C8H15N B585495 (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane CAS No. 153075-17-3](/img/structure/B585495.png)
(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Isopropyl-3-azabicyclo[310]hexane is a bicyclic compound featuring a nitrogen atom within its structure
Applications De Recherche Scientifique
(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of (1R)-1-Isopropyl-3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane structure have been found to act on various biological targets .
Mode of Action
The exact mode of action of (1R)-1-Isopropyl-3-azabicyclo[31The 1-azabicyclo[310]hexane ring, a key moiety in natural products, is known for its biological activities against bacteria, fungi, and tumors through DNA alkylation .
Biochemical Pathways
The specific biochemical pathways affected by (1R)-1-Isopropyl-3-azabicyclo[31The 1-azabicyclo[310]hexane ring is a key component in natural products that exhibit biological activities, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of (1R)-1-Isopropyl-3-azabicyclo[31Compounds with a similar 3-azabicyclo[310]hexane structure have been found to exhibit biological activities against bacteria, fungi, and tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isopropyl-substituted amine with a suitable cyclizing agent, such as a halogenated compound, under basic conditions to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic structure are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Comparaison Avec Des Composés Similaires
- (1R)-1-Methyl-3-azabicyclo[3.1.0]hexane
- (1R)-1-Ethyl-3-azabicyclo[3.1.0]hexane
- (1R)-1-Propyl-3-azabicyclo[3.1.0]hexane
Comparison: (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a different steric and electronic environment, potentially leading to distinct interactions with molecular targets and different reaction outcomes.
Propriétés
IUPAC Name |
(1R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7?,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZXXFXYXOPLNM-BRFYHDHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











